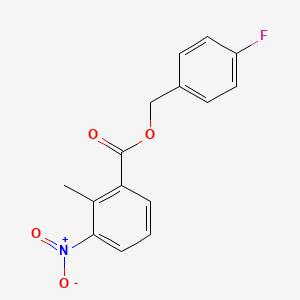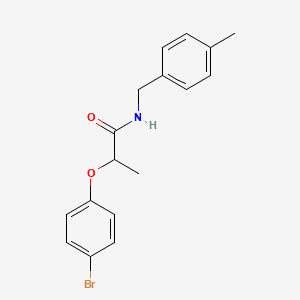
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide
描述
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide, also known as BPN-15606, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. BPN-15606 is a selective phosphodiesterase-4D (PDE4D) inhibitor, which means it can modulate the activity of the PDE4D enzyme. This enzyme plays a crucial role in the regulation of intracellular signaling pathways, and its dysregulation has been implicated in several neurological and psychiatric disorders. Therefore, BPN-15606 has been investigated as a potential treatment for these disorders.
作用机制
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide is a selective PDE4D inhibitor, which means it can selectively inhibit the activity of the PDE4D enzyme. PDE4D is a cyclic AMP (cAMP)-specific phosphodiesterase that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting PDE4D, 2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide can increase the levels of cAMP, which can modulate the activity of several downstream signaling pathways. This can lead to the improvement of cognitive function and the reduction of behavioral abnormalities in preclinical models of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide has been shown to have several biochemical and physiological effects in preclinical models of neurological and psychiatric disorders. It can increase the levels of cAMP, which can modulate the activity of several downstream signaling pathways. It can also reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. Additionally, it can have antidepressant-like effects and improve cognitive function in preclinical models of depression and schizophrenia.
实验室实验的优点和局限性
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of neurological and psychiatric disorders, which provides a strong scientific rationale for its potential therapeutic applications. However, there are also some limitations to using 2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are not fully known. Additionally, it is a selective PDE4D inhibitor, which means it may have off-target effects on other phosphodiesterases.
未来方向
There are several future directions for the research on 2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide. One direction is to investigate its safety and efficacy in clinical trials for neurological and psychiatric disorders. Another direction is to explore its potential therapeutic applications in other diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on intracellular signaling pathways. Finally, the development of more selective PDE4D inhibitors may provide a better understanding of the role of PDE4D in neurological and psychiatric disorders.
科学研究应用
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide has been extensively studied in preclinical models of neurological and psychiatric disorders. In a mouse model of Alzheimer's disease, 2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide was found to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In a rat model of depression, 2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide was found to have antidepressant-like effects. In a mouse model of schizophrenia, 2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide was found to improve cognitive function and reduce behavioral abnormalities.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[(4-methylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-12-3-5-14(6-4-12)11-19-17(20)13(2)21-16-9-7-15(18)8-10-16/h3-10,13H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCLZMYYJDLLOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(4-methylbenzyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



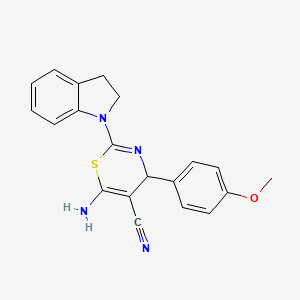
![ethyl 4-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-1-piperazinecarboxylate](/img/structure/B4112448.png)
![2-(4-bromophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B4112463.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4112464.png)
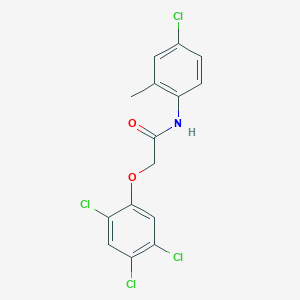
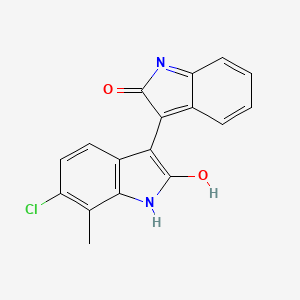
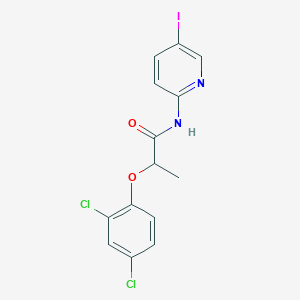
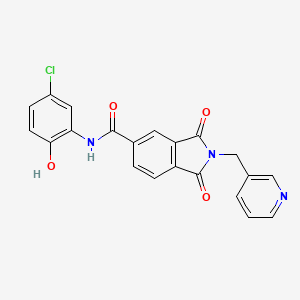
![N',N''-[oxybis(4,1-phenylenecarbonyl)]bis(3-methoxybenzohydrazide)](/img/structure/B4112507.png)
![1-(4-fluorophenyl)-4-{3-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4112513.png)

![N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B4112527.png)
![ethyl {2-[6-amino-5-cyano-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenoxy}acetate](/img/structure/B4112533.png)
